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Compound of Interest

Compound Name:
(3-Acetyl-4-fluorophenyl)boronic

acid

Cat. No.: B1524842 Get Quote

(3-Acetyl-4-fluorophenyl)boronic acid, identified by its CAS Number 850198-68-4, is a highly

functionalized organoboron compound.[1][2][3] Its structure, featuring a boronic acid, an acetyl

group, and a fluorine atom on a phenyl ring, makes it an exceptionally valuable reagent in

organic synthesis. The strategic placement of these functional groups offers multiple reaction

pathways and imparts unique electronic properties, rendering it a sought-after building block for

complex molecular architectures.

The boronic acid moiety is primarily known for its role in the Nobel Prize-winning Suzuki-

Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[4][5]

The electron-withdrawing nature of the acetyl group and the fluorine atom modulates the

reactivity of the boronic acid and the aromatic ring, providing chemists with fine control over

synthetic outcomes. This guide will delve into the core properties, synthesis, and critical

applications of this reagent, offering both theoretical understanding and practical, actionable

protocols.

Section 1: Physicochemical Properties and
Characterization
Understanding the fundamental properties of a reagent is critical for its effective use in

experimental design. The data for (3-Acetyl-4-fluorophenyl)boronic acid is summarized

below. It is crucial for researchers to verify the purity of the material upon receipt, typically via
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NMR spectroscopy or LC-MS, as boronic acids can undergo dehydration to form cyclic

boroxines.

Property Value Source(s)

CAS Number 850198-68-4 [1][2][6]

Molecular Formula C₈H₈BFO₃ [1]

Molecular Weight 181.96 g/mol [1]

Appearance
White to light yellow crystalline

powder
[7]

Purity Typically ≥95-98% [1][6]

Storage

Store at room temperature or

under refrigeration, away from

moisture.[1]

SMILES
CC(=O)C1=C(F)C=CC(B(O)O)

=C1
[1]

InChI Key
SLTQXKDHZMXMNR-

UHFFFAOYSA-N
[3]

Note: Physical properties such as melting point and boiling point are not consistently reported

across public domains and should be determined experimentally.

Section 2: Synthesis and Purification
The synthesis of arylboronic acids often involves the conversion of an aryl halide into an

organometallic intermediate, which is then quenched with a boron-containing electrophile. A

common and reliable method for preparing (3-Acetyl-4-fluorophenyl)boronic acid is through

a lithium-halogen exchange followed by borylation.

Expertise & Causality: This pathway is chosen for its efficiency and tolerance of the ketone

functional group at low temperatures. Starting from the readily available 1-(2-fluoro-5-

bromophenyl)ethanone, a Grignard formation is less favorable due to potential side reactions

with the acetyl group. The lithium-halogen exchange using an organolithium reagent like n-
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butyllithium is rapid and occurs at low temperatures (-78 °C), which preserves the ketone

moiety. The subsequent reaction with a trialkyl borate, such as trimethyl borate, followed by

acidic workup, yields the desired boronic acid.[8][9]

Plausible Synthetic Workflow

1-(5-Bromo-2-fluorophenyl)ethanone
(Starting Material)

Organolithium Intermediate

  n-BuLi, THF
  -78 °C

Step 1:
Lithium-Halogen Exchange

Boronate Ester Intermediate

  B(OMe)₃
  -78 °C to RT

Step 2:
Borylation

(3-Acetyl-4-fluorophenyl)boronic acid
(Final Product)

  Aqueous Acid (e.g., HCl)
  Hydrolysis

Step 3:
Workup

Click to download full resolution via product page

Caption: A plausible synthetic route to (3-Acetyl-4-fluorophenyl)boronic acid.

Step-by-Step Synthesis Protocol
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This is a representative protocol based on established chemical principles. All reactions should

be performed by trained personnel under a nitrogen or argon atmosphere using anhydrous

solvents.[8]

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a thermometer, and a nitrogen inlet, add 1-(5-bromo-2-fluorophenyl)ethanone (1.0 eq)

and anhydrous tetrahydrofuran (THF).

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium

(1.05 eq, typically 2.5 M in hexanes) dropwise, ensuring the internal temperature does not

exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

Borylation: To the cooled solution, add trimethyl borate (1.2 eq) dropwise. The reaction

mixture is then allowed to warm slowly to room temperature and stirred overnight.

Hydrolysis & Extraction: Cool the mixture to 0 °C and quench by the slow addition of 1 M

hydrochloric acid (HCl), stirring vigorously until two clear layers form. Transfer the mixture to

a separatory funnel and extract with ethyl acetate. The combined organic layers are washed

with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under

reduced pressure.[10]

Purification: The crude solid is typically purified by recrystallization from a suitable solvent

system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the

pure (3-Acetyl-4-fluorophenyl)boronic acid.[10]

Section 3: Core Application - The Suzuki-Miyaura
Cross-Coupling Reaction
The paramount application of (3-Acetyl-4-fluorophenyl)boronic acid is in the Suzuki-Miyaura

cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between the

boronic acid's aryl group and an organic halide or triflate.[4][5] Its high functional group

tolerance and mild reaction conditions have made it a staple in pharmaceutical and materials

science research.[5][11]

Catalytic Cycle Mechanism
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The reaction proceeds through a well-established catalytic cycle involving a Palladium(0)

species.

Key Species

Pd(0)L₂

R¹-Pd(II)L₂-X

R¹-X

R¹-Pd(II)L₂-R²

[R²-B(OR)₃]⁻

Pd(0)L₂

R¹-R²

Oxidative
Addition

Transmetalation

Reductive
Elimination

R¹-X = Aryl/Vinyl Halide R²-B(OH)₂ = Boronic AcidBase (e.g., K₂CO₃) activates Boronic A

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming

a Pd(II) complex. The reactivity order is typically I > Br > OTf >> Cl.[5]

Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate

species, which then transfers its organic group (R²) to the palladium center, displacing the
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halide. This is often the rate-determining step.

Reductive Elimination: The two organic groups on the palladium complex couple and are

eliminated, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

Validated Experimental Protocol
This protocol is a general starting point. Optimization of the catalyst, ligand, base, and solvent

is often necessary for specific substrates.

Reagents Setup: In a reaction vial, combine (3-Acetyl-4-fluorophenyl)boronic acid (1.2

eq), the desired aryl halide (1.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0

eq).

Catalyst Addition: Add the palladium catalyst, for example,

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq). For less reactive

halides (e.g., chlorides), a more active catalyst system like Pd₂(dba)₃ with a bulky phosphine

ligand (e.g., SPhos, XPhos) may be required.[4]

Solvent and Degassing: Add a solvent mixture, typically dioxane/water or toluene/ethanol.

Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to

remove oxygen, which can deactivate the catalyst.

Reaction: Seal the vial and heat the reaction mixture with stirring to the desired temperature

(commonly 80-110 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

Workup and Purification: After cooling to room temperature, dilute the mixture with water and

extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are

washed, dried, and concentrated. The resulting crude product is purified by flash column

chromatography.

Section 4: Advanced Applications in Drug Discovery
The incorporation of boron, and specifically the boronic acid functional group, into drug

candidates has gained significant traction following the success of FDA-approved drugs like

Bortezomib (Velcade®) and Vaborbactam.[11][12] Boronic acids can act as transition-state

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1524842?utm_src=pdf-body
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.mdpi.com/1420-3049/25/18/4323
https://pmc.ncbi.nlm.nih.gov/articles/PMC9104566/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


mimics, forming reversible covalent bonds with serine, threonine, or cysteine residues in

enzyme active sites.[11]

The (3-Acetyl-4-fluorophenyl)boronic acid scaffold is particularly interesting for medicinal

chemistry for several reasons:

Fluorine Substitution: The fluorine atom can enhance metabolic stability, improve binding

affinity through favorable electrostatic interactions, and increase membrane permeability.

Acetyl Group: The ketone provides a handle for further chemical modification or can act as a

hydrogen bond acceptor in a protein binding pocket.

Modulated pKa: Electron-withdrawing groups like fluorine can lower the pKa of the boronic

acid, which can be advantageous for biological applications that require interaction at

physiological pH (around 7.4).[8][9]

This reagent serves as a key starting material for creating libraries of complex molecules for

screening against various biological targets, from proteasome inhibitors in oncology to novel

antibacterial agents.[13][14]

Section 5: Safety, Handling, and Storage
As a professional in a laboratory setting, adherence to strict safety protocols is non-negotiable.

While a specific Safety Data Sheet (SDS) for CAS 850198-68-4 should always be consulted,

general guidelines for handling arylboronic acids apply.

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat,

and chemical-resistant gloves.[15][16]

Inhalation/Contact: Avoid breathing dust.[16] Handle in a well-ventilated area or a chemical

fume hood.[17] Causes skin and serious eye irritation.[15] In case of contact, wash skin

thoroughly with soap and water and flush eyes with water for several minutes.[15][17]

Fire and Explosion: Boronic acids are generally not flammable but can burn if involved in a

fire. Use dry chemical, CO₂, or water spray for extinction.[15]
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Storage: Keep the container tightly closed in a cool, dark, and dry place to prevent

degradation and moisture-induced formation of boroxines.[17] Store away from oxidizing

agents.[17]

Conclusion
(3-Acetyl-4-fluorophenyl)boronic acid is more than just a chemical; it is an enabling tool for

innovation in science. Its well-defined reactivity, particularly in the robust Suzuki-Miyaura

coupling, combined with its unique electronic and structural features, makes it a powerful asset

for constructing novel pharmaceuticals, agrochemicals, and materials. This guide provides the

foundational knowledge and practical protocols necessary for its successful application,

empowering researchers to leverage its full potential in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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